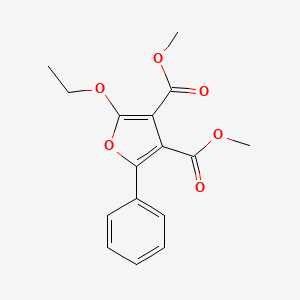Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate
CAS No.: 20055-19-0
Cat. No.: VC17269043
Molecular Formula: C16H16O6
Molecular Weight: 304.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20055-19-0 |
|---|---|
| Molecular Formula | C16H16O6 |
| Molecular Weight | 304.29 g/mol |
| IUPAC Name | dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C16H16O6/c1-4-21-16-12(15(18)20-3)11(14(17)19-2)13(22-16)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
| Standard InChI Key | KJLMGWCMNPBZFC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C(=C(O1)C2=CC=CC=C2)C(=O)OC)C(=O)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate features a furan ring (a five-membered oxygen-containing heterocycle) with substituents at the 2, 3, 4, and 5 positions. The 2-position is occupied by an ethoxy group (–OCH₂CH₃), while the 5-position bears a phenyl ring. The 3- and 4-positions are esterified with methoxycarbonyl groups (–COOCH₃), resulting in a fully substituted furan core .
The molecular weight of the compound is 304.29 g/mol, calculated from its formula C₁₆H₁₆O₆. X-ray crystallography or advanced spectroscopic methods (e.g., NMR, IR) would typically confirm this structure, though specific data for this compound remain scarce in public literature.
Table 1: Key Identifiers of Dimethyl 2-Ethoxy-5-Phenyl-Furan-3,4-Dicarboxylate
| Property | Value |
|---|---|
| CAS Registry Number | 20055-19-0 |
| Molecular Formula | C₁₆H₁₆O₆ |
| Molecular Weight | 304.29 g/mol |
| Synonyms | Not extensively documented |
Synthetic Routes and Methodologies
Catalytic Heterogeneous Synthesis
A validated approach for analogous furan dicarboxylates involves CuO/carbon nanotube (CNT)-catalyzed reactions. For example, Williams et al. demonstrated that electron-deficient alkynes and α-hydroxy ketones react in the presence of CuO/CNTs and acetic acid to yield furan derivatives . Adapting this method, diethyl but-2-ynedioate and a substituted α-hydroxy ketone could undergo cyclization to form the target compound. Typical conditions include:
-
Catalyst: 6 mol% CuO/CNTs
-
Solvent: DMF at 60°C
-
Additive: 10 mol% acetic acid
This method achieves moderate to high yields (65–95%) for structurally similar compounds, suggesting its viability for synthesizing dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate .
Phosphine-Catalyzed Annulation
Isoquinolinium methylides and allenes have been used in phosphine-catalyzed [3+2] annulations to construct polycyclic furans . While this method primarily targets fused furan systems, modifying the starting materials (e.g., introducing phenyl and ethoxy groups) could theoretically yield the desired compound. Key parameters include:
-
Catalyst: Tricyclohexylphosphine (PCy₃)
-
Temperature: Room temperature to 60°C
Physicochemical Properties
Thermal Stability and Phase Behavior
Though direct data for this compound are unavailable, related furan dicarboxylates exhibit high thermal stability. For instance, dimethyl 2-methylfuran-3,4-dicarboxylate (CAS 6141-60-2) has a boiling point of 515.2°C and a flash point of 265.4°C . These properties suggest that dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate likely remains stable under standard laboratory conditions but decomposes at elevated temperatures.
Solubility and Reactivity
The ethoxy and phenyl groups enhance lipophilicity, rendering the compound soluble in organic solvents like dichloromethane, DMF, and ethyl acetate. Its ester groups are susceptible to hydrolysis under acidic or basic conditions, forming dicarboxylic acids. This reactivity is exploitable in prodrug design or polymer synthesis.
Challenges and Future Directions
Current limitations include sparse solubility data and unoptimized synthetic protocols. Future research should prioritize:
-
Spectroscopic Characterization: Full NMR and IR profiles to confirm structure.
-
Thermal Analysis: TGA and DSC studies to elucidate decomposition pathways.
-
Biological Screening: Evaluation of antimicrobial or anticancer activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume